[2-(1-Cyano-1-methylethyl)phenyl]boronic acid
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Overview
Description
[2-(1-Cyano-1-methylethyl)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and an isopropyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Cyano-1-methylethyl)phenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reactive intermediates and the precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(1-Cyano-1-methylethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: [2-(1-Cyano-1-methylethyl)phenyl]boronic acid is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of [2-(1-Cyano-1-methylethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of specific catalysts or reagents. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a new carbon-carbon bond, while in oxidation reactions, the boronate ester is converted to a phenol .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and isopropyl substituents, making it less reactive in certain reactions.
4-Cyanophenylboronic Acid: Contains a cyano group but lacks the isopropyl substituent, leading to different reactivity and applications.
Uniqueness: The presence of both a cyano group and an isopropyl group in [2-(1-Cyano-1-methylethyl)phenyl]boronic acid imparts unique reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
[2-(2-cyanopropan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO2/c1-10(2,7-12)8-5-3-4-6-9(8)11(13)14/h3-6,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWCZBSJIYUHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)(C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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